Cas no 1807002-40-9 (Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate)

Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate is a specialized pyridine derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a difluoromethyl group, a nitro substituent, and a hydroxyl group, which contribute to its reactivity and potential as an intermediate in synthesizing bioactive compounds. The ethyl acetate moiety enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly valued for its versatility in constructing heterocyclic frameworks, making it useful in drug discovery and material science. Its stability under controlled conditions and well-defined purity profile ensure reliability in synthetic workflows.
Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate structure
1807002-40-9 structure
Product Name:Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate
CAS No:1807002-40-9
MF:C10H10F2N2O5
MW:276.193609714508
CID:4888658
Update Time:2025-05-26

Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate
    • Inchi: 1S/C10H10F2N2O5/c1-2-19-7(15)4-5-3-6(14(17)18)10(16)13-8(5)9(11)12/h3,9H,2,4H2,1H3,(H,13,16)
    • InChI Key: HOUXBWGWHVGZTE-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=C(C(N1)=O)[N+](=O)[O-])CC(=O)OCC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 479
  • XLogP3: 0.6
  • Topological Polar Surface Area: 101

Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028300-250mg
Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate
1807002-40-9 95%
250mg
$1,048.60 2022-03-31
Alichem
A029028300-500mg
Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate
1807002-40-9 95%
500mg
$1,634.45 2022-03-31
Alichem
A029028300-1g
Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate
1807002-40-9 95%
1g
$2,750.25 2022-03-31

Additional information on Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate

Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate (CAS No. 1807002-40-9)

Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate, identified by its CAS number 1807002-40-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitropyridines, which are known for their diverse biological activities and potential applications in drug development. The presence of a difluoromethyl group and a hydroxyl group at the 6-position, combined with a nitro group at the 5-position, imparts unique chemical and pharmacological properties that make it a valuable scaffold for further derivatization and exploration.

The structural features of Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate contribute to its reactivity and functionality. The difluoromethyl group is particularly noteworthy, as it is often employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. This modification can significantly influence the compound's interaction with enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.

The hydroxyl and nitro substituents further enrich the chemical space available for drug design. The hydroxyl group can participate in hydrogen bonding interactions, which are crucial for receptor binding, while the nitro group can be reduced to an amine or further functionalized to introduce additional pharmacological properties. These features make Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate a versatile building block for synthesizing complex molecules with tailored biological activities.

In recent years, there has been growing interest in exploring the potential of nitropyridines as pharmacophores in various therapeutic areas. For instance, studies have demonstrated the efficacy of nitropyridine derivatives in inhibiting specific enzymes and pathways involved in inflammation, cancer, and infectious diseases. The structural motif of Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate aligns well with these efforts, as it provides a scaffold that can be modified to target specific disease mechanisms.

The compound's chemical properties also make it suitable for use in synthetic chemistry as an intermediate for more complex molecules. The ester functionality at the 3-position allows for further derivatization through hydrolysis or transesterification reactions, enabling the introduction of diverse side chains or modifications. This flexibility is particularly valuable in drug discovery pipelines where rapid access to structurally diverse compounds is essential.

A notable application of Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate has been reported in the development of novel antiviral agents. Researchers have leveraged its structural framework to design molecules that interfere with viral replication or inhibit host factors essential for viral entry. The combination of the difluoromethyl group and other functional moieties enhances the compound's ability to interact with viral proteins or enzymes, leading to potent antiviral activity.

The synthesis of Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate involves multi-step organic reactions that highlight the expertise required in medicinal chemistry synthesis. Key steps typically include nitration of a pyridine precursor, protection-deprotection strategies for the hydroxyl group, and introduction of the difluoromethyl group via cross-coupling reactions such as Suzuki or Stille couplings. These synthetic methodologies underscore the compound's complexity and its significance as a research tool.

Ongoing research continues to uncover new applications and derivatives of Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate. Innovations in drug discovery technologies have enabled high-throughput screening and computational modeling approaches to identify novel analogs with enhanced biological activity. These efforts are expected to yield next-generation therapeutics targeting unmet medical needs across various disease indications.

The compound's role in academic and industrial research underscores its importance as a cornerstone molecule in pharmaceutical development. Its unique structural features provide a rich foundation for exploring new chemical entities (NCEs) with potential therapeutic benefits. As research progresses, Ethyl 2-(difluoromethyl)-6-hydroxy-5-nitropyridine-3-acetate is poised to remain at the forefront of medicinal chemistry innovation.

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